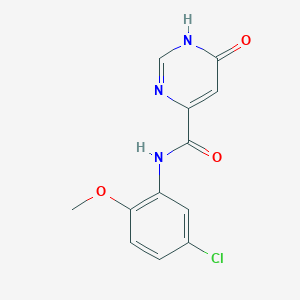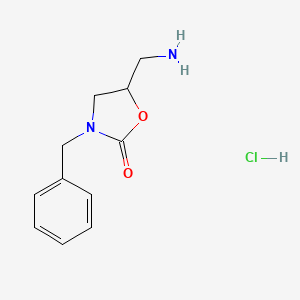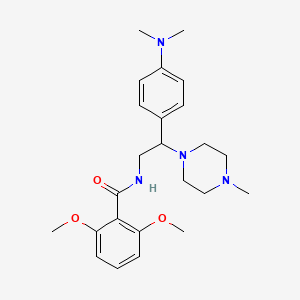
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H21F3N2O and its molecular weight is 362.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiolabeled Benzamide Analogs for Sigma-2 Receptor Probing
N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide and its analogs have been radiolabeled with tritium to study sigma-2 receptors in vitro. These compounds exhibit differential affinities for sigma-2 receptors, with [3H]RHM-1 showing a notably higher affinity compared to its analog [3H]RHM-2. Such compounds are valuable for understanding sigma-2 receptor functions and could potentially be used in the development of new diagnostic tools or treatments for diseases where sigma-2 receptors play a role (Xu et al., 2005).
Electrospray Mass Spectrometry and Fragmentation Studies
The compound has applications in the realm of analytical chemistry, particularly in mass spectrometry. Derivatives of N-linked glycans, when derivatized at the reducing terminus with benzamide analogs, have been examined using electrospray and collision-induced dissociation mass spectrometry. These studies are crucial for the structural elucidation of carbohydrates and can aid in the development of new analytical methodologies for complex biomolecules (Harvey, 2000).
Synthesis of Condensed Triazines and Triazoles
Research on N-(dichlormethylene)benzamide reacting with aminoquinolines to produce guanidine derivatives and condensed oxo-s-triazines showcases the chemical's utility in synthesizing novel organic compounds. These synthesized compounds could serve as key intermediates or final products with potential pharmacological activities (Reimlinge et al., 1976).
Exploration of Substituted Benzamides and Quinazolines
Substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their analogs have been synthesized, demonstrating the compound's role in the development of new chemical entities with potential medicinal properties. These compounds offer a pathway for the discovery of novel therapeutics targeting various biological pathways (Chau et al., 1982).
Anticancer Agent Synthesis
A notable application of tetrahydroisoquinoline derivatives includes the synthesis of compounds with anticancer activities. By maintaining the tetrahydroisoquinoline moiety and modifying phenyl rings, researchers have developed potent cytotoxic agents against cancer cell lines, highlighting the therapeutic potential of this chemical structure in oncology (Redda et al., 2010).
Propriétés
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-25-12-2-3-16-13-14(4-9-18(16)25)10-11-24-19(26)15-5-7-17(8-6-15)20(21,22)23/h4-9,13H,2-3,10-12H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJVPXAOSBINDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate](/img/structure/B2414290.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2414291.png)



![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2414299.png)
![N,N-Dimethyl-4-[[[2-(3-methylphenoxy)acetyl]amino]methyl]piperidine-1-carboxamide](/img/structure/B2414300.png)


![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2414304.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2414306.png)